MESITYL(1-PYRROLIDINYL)METHANONE
Description
Properties
IUPAC Name |
pyrrolidin-1-yl-(2,4,6-trimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-10-8-11(2)13(12(3)9-10)14(16)15-6-4-5-7-15/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRRGPAFNZGKMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N2CCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MESITYL(1-PYRROLIDINYL)METHANONE typically involves the reaction of mesityl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the mesityl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: MESITYL(1-PYRROLIDINYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key physical and chemical properties of mesityl(1-pyrrolidinyl)methanone and its analogs:
Key Observations:
Substituent Effects on Melting Points: Replacement of mesityl with piperidinyl (e.g., 3-piperidinyl(1-pyrrolidinyl)methanone) results in similar melting points, suggesting comparable intermolecular forces . Introduction of a nitrile group (e.g., 3-piperidin-1-ylpyridine-2-carbonitrile) raises the melting point to 67–69°C, likely due to increased polarity .
Steric and Electronic Properties: The mesityl group’s steric bulk may hinder reactivity in substitution reactions compared to less bulky analogs.
Solubility and Reactivity: this compound’s pyrrolidinyl group may enhance solubility in polar solvents, whereas mesityl oxide (a solvent itself) is highly lipophilic . Mesityl oxide’s α,β-unsaturated carbonyl structure enables conjugate addition reactions, unlike saturated ketones like this compound .
Hazard Profiles
- Mesityl Oxide : Classified as a highly flammable liquid with acute toxicity (respiratory irritation, neurotoxicity) and chronic risks (lung damage, anemia) .
- Methanone Analogs: Limited hazard data are available, but their solid-state forms and lack of unsaturated bonds likely reduce flammability risks compared to mesityl oxide.
Q & A
Q. What are the standard synthetic routes for mesityl(1-pyrrolidinyl)methanone, and how can reaction conditions be optimized for yield?
The synthesis typically involves coupling mesityl-containing precursors with pyrrolidine derivatives. For example, analogous methods for structurally related compounds (e.g., nitro-pyrazole-pyrrolidinyl methanones) use ethanol as a solvent, cooling to 0°C, and controlled stirring for 1 hour to ensure completion . Optimization parameters include solvent polarity (e.g., ethanol vs. THF), reaction temperature (0–25°C), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or recrystallization is recommended to achieve >95% purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm the mesityl aromatic protons (6.8–7.2 ppm) and pyrrolidinyl N–CH signals (2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 244.2 for CHNO) .
- FT-IR : Carbonyl stretching vibrations (~1650–1700 cm) confirm the methanone group .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Storage : Keep in tightly sealed containers in cool (<25°C), ventilated areas away from ignition sources .
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the steric bulk of the mesityl group influence reactivity in substitution reactions compared to similar methanones?
The mesityl group (2,4,6-trimethylphenyl) introduces significant steric hindrance, slowing nucleophilic attacks at the carbonyl carbon. Comparative studies with less hindered analogs (e.g., phenyl-pyrrolidinyl methanones) show 2–3x slower reaction rates in SN2-type substitutions. Computational modeling (DFT) reveals increased activation energy due to steric clashes with incoming nucleophiles .
Q. What computational methods predict the interaction of this compound with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite can model binding affinities to enzymes (e.g., cytochrome P450). The pyrrolidinyl nitrogen often forms hydrogen bonds with catalytic residues .
- MD Simulations : GROMACS simulations assess stability of ligand-protein complexes over 100-ns trajectories, highlighting key hydrophobic interactions with the mesityl group .
Q. How can liquid-liquid equilibrium studies inform the purification of this compound?
Ternary phase diagrams (e.g., mesityl compound/solvent/water systems) modeled via NRTL or UNIQUAC equations predict optimal extraction conditions. For example, diethoxymethane/water mixtures at 25°C achieve >90% recovery in the organic phase, minimizing aqueous solubility losses .
Q. What in vitro assays are suitable for evaluating the antimicrobial potential of derivatives?
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Derivatives with electron-withdrawing substituents (e.g., nitro groups) show enhanced activity (MIC 8–16 µg/mL) .
- Biofilm Inhibition : Crystal violet staining quantifies biofilm reduction in P. aeruginosa cultures treated with IC concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
